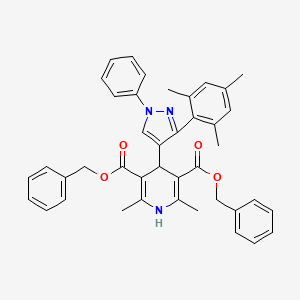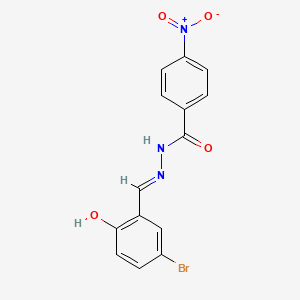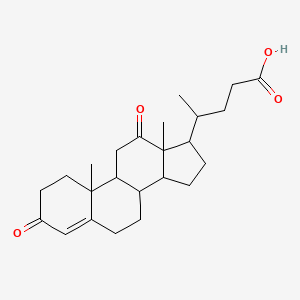![molecular formula C17H14BrN3OS B11973026 4-(4-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11973026.png)
4-(4-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone is a complex organic compound that combines the structural features of 4-methoxybenzaldehyde, 4-bromophenyl, and thiazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone typically involves the following steps:
Formation of 4-methoxybenzaldehyde thiosemicarbazone: This is achieved by reacting 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.
Cyclization to form thiazole: The thiosemicarbazone undergoes cyclization in the presence of a brominating agent such as bromine or N-bromosuccinimide to form the thiazole ring.
Condensation with 4-bromobenzaldehyde: The final step involves the condensation of the thiazole derivative with 4-bromobenzaldehyde under basic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 4-methoxybenzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
4-Methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4-methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and inflammation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-Methoxybenzaldehyde (2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl)hydrazone
- 4-Methoxybenzaldehyde (2-(4-bromophenyl)-4-quinazolinyl)hydrazone
Uniqueness
4-Methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds
属性
分子式 |
C17H14BrN3OS |
|---|---|
分子量 |
388.3 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14BrN3OS/c1-22-15-8-2-12(3-9-15)10-19-21-17-20-16(11-23-17)13-4-6-14(18)7-5-13/h2-11H,1H3,(H,20,21)/b19-10+ |
InChI 键 |
ZZBDRPLPBQZPRY-VXLYETTFSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11972950.png)






![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11972978.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11972989.png)
![diisobutyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11973003.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11973012.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11973016.png)
![5-(2-bromophenyl)-4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11973027.png)
